2,2-Dimethyl-3'-fluorobutyrophenone
CAS No.: 898765-46-3
Cat. No.: VC2285602
Molecular Formula: C12H15FO
Molecular Weight: 194.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898765-46-3 |
|---|---|
| Molecular Formula | C12H15FO |
| Molecular Weight | 194.24 g/mol |
| IUPAC Name | 1-(3-fluorophenyl)-2,2-dimethylbutan-1-one |
| Standard InChI | InChI=1S/C12H15FO/c1-4-12(2,3)11(14)9-6-5-7-10(13)8-9/h5-8H,4H2,1-3H3 |
| Standard InChI Key | CCHZNRKLSQSJCT-UHFFFAOYSA-N |
| SMILES | CCC(C)(C)C(=O)C1=CC(=CC=C1)F |
| Canonical SMILES | CCC(C)(C)C(=O)C1=CC(=CC=C1)F |
Introduction
2,2-Dimethyl-3'-fluorobutyrophenone is a chemical compound with a molecular formula of C12H14FO. It is a derivative of butyrophenone, featuring a fluorine atom at the 3' position and two methyl groups at the 2 position of the butanone chain. This compound is structurally related to other fluorinated butyrophenones, which have been studied for their potential applications in medicinal chemistry and organic synthesis.
Synthesis and Preparation
The synthesis of 2,2-Dimethyl-3'-fluorobutyrophenone likely involves the reaction of a fluorinated benzene derivative with a suitable alkylating agent to form the butanone chain. Specific synthetic routes are not detailed in the literature, but methods similar to those used for other fluorinated ketones could be applicable.
Biological and Medicinal Applications
While specific biological or medicinal applications of 2,2-Dimethyl-3'-fluorobutyrophenone are not documented, fluorinated compounds are generally of interest in drug design due to their unique pharmacokinetic properties. Fluorine can enhance lipophilicity and metabolic stability, making fluorinated compounds attractive candidates for pharmaceutical development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume